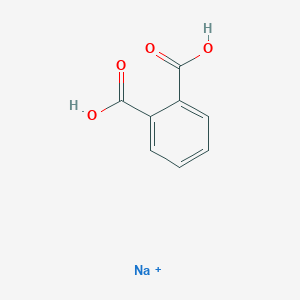
Phthalic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, sodium salt, also known as sodium phthalate, is a sodium salt of phthalic acid. Phthalic acid is an aromatic dicarboxylic acid with the chemical formula C8H6O4. It is commonly used in the production of plasticizers, dyes, and pigments. Sodium phthalate is a white crystalline solid that is soluble in water and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic acid, sodium salt, can be synthesized through the neutralization of phthalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C8H6O4+2NaOH→C8H4O4Na2+2H2O
Industrial Production Methods
In industrial settings, phthalic acid is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride to phthalic acid. The phthalic acid is then neutralized with sodium hydroxide to produce sodium phthalate .
Análisis De Reacciones Químicas
Types of Reactions
Phthalic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: Sodium phthalate can be oxidized to produce phthalic anhydride.
Reduction: Reduction of sodium phthalate can yield phthalide.
Substitution: Sodium phthalate can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Sodium amalgam in the presence of water.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: Phthalide.
Substitution: Phthalate esters and amides.
Aplicaciones Científicas De Investigación
Phthalic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, dyes, and pigments
Mecanismo De Acción
The mechanism of action of phthalic acid, sodium salt, involves its interaction with various molecular targets and pathways. It can bind to receptors such as estrogen receptors, progesterone receptors, and peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence cellular processes such as lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Phthalic acid, sodium salt, can be compared with other similar compounds such as:
Isophthalic acid: An isomer of phthalic acid with carboxyl groups at the 1 and 3 positions.
Terephthalic acid: Another isomer with carboxyl groups at the 1 and 4 positions.
Phthalic anhydride: The anhydride form of phthalic acid, used in the production of plasticizers and resins
This compound, is unique due to its solubility in water and its ability to form stable salts, making it useful in various applications.
Propiedades
Número CAS |
10197-71-4 |
|---|---|
Fórmula molecular |
C8H6Na2O4 |
Peso molecular |
212.11 g/mol |
Nombre IUPAC |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |
Clave InChI |
NGATWIKLQRJVRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Key on ui other cas no. |
10197-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
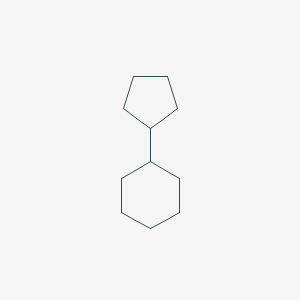
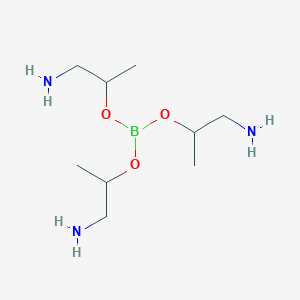

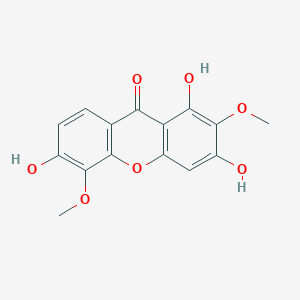
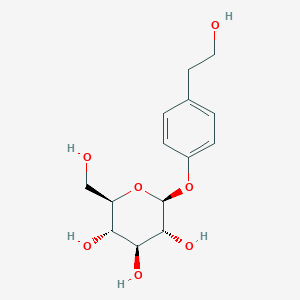
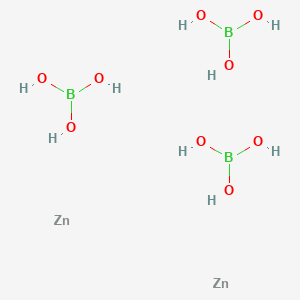
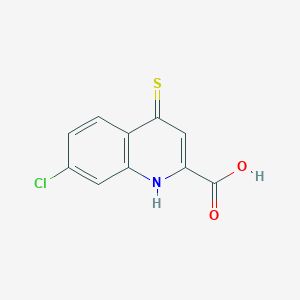
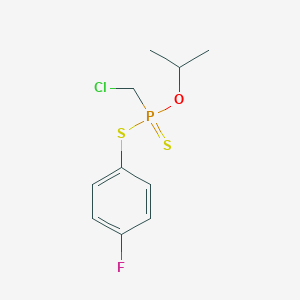
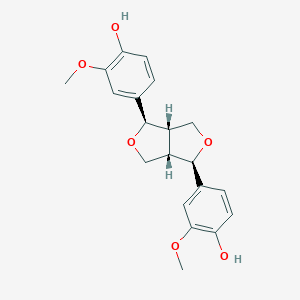
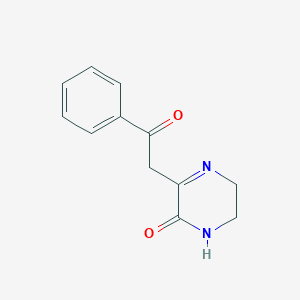
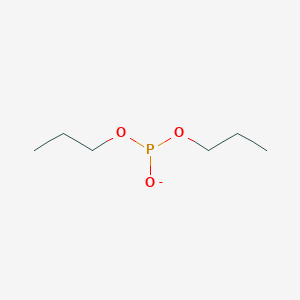
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
